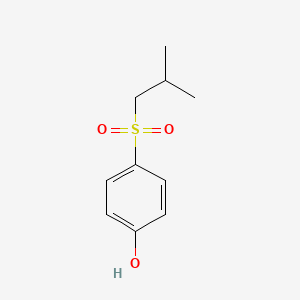

4-(2-Methylpropanesulfonyl)phenol

Description

Significance of Sulfonylphenol Derivatives in Contemporary Chemical Research

Sulfonylphenol derivatives are valued for their diverse applications. The sulfonyl group, being a strong electron-withdrawing group, significantly influences the chemical environment of the aromatic ring, which can be exploited in the design of new molecules. bldpharm.com For instance, many sulfonyl-containing compounds are investigated for their biological activities, including as potential therapeutic agents. bldpharm.com The phenolic hydroxyl group, on the other hand, provides a site for various chemical transformations and can participate in hydrogen bonding, influencing the compound's physical properties and interactions with other molecules. researchgate.net

Overview of the Role of Sulfonyl and Phenolic Moieties in Organic Chemistry

The sulfonyl group (R-SO₂-R') is characterized by a sulfur atom double-bonded to two oxygen atoms. chemicalbook.com This arrangement makes it a highly polar and electron-withdrawing functional group. bldpharm.com In synthetic organic chemistry, sulfonyl groups are often employed as protecting groups because of their stability and the possibility of their removal under specific conditions. bldpharm.com Their ability to stabilize adjacent negative charges is another key feature that is utilized in various chemical reactions. bldpharm.com

The phenolic group consists of a hydroxyl (-OH) group directly attached to an aromatic ring. This direct attachment confers properties distinct from those of aliphatic alcohols. researchgate.net Phenols are generally more acidic than alcohols due to the resonance stabilization of the corresponding phenoxide ion. researchgate.net The hydroxyl group is also an activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making phenols highly reactive towards electrophilic aromatic substitution.

Table 1: General Properties and Roles of Sulfonyl and Phenolic Groups

| Functional Group | Key Characteristics | Common Roles in Organic Chemistry |

| Sulfonyl (-SO₂-) | Strong electron-withdrawing, polar, can stabilize adjacent carbanions. bldpharm.com | Activating group for nucleophilic aromatic substitution, protecting group, component of various biologically active molecules. bldpharm.combldpharm.com |

| Phenolic (-OH on an aromatic ring) | Acidic, activating group for electrophilic aromatic substitution, capable of hydrogen bonding. researchgate.net | Precursor for ethers and esters, antioxidant, building block for polymers and pharmaceuticals. |

Chemical Profile of 4-(2-Methylpropanesulfonyl)phenol

While extensive, peer-reviewed research on this compound is not widely available, its basic chemical identity has been established.

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1158976-91-0 | bldpharm.com |

| Molecular Formula | C₁₀H₁₄O₃S | bldpharm.com |

| Molecular Weight | 214.28 g/mol | bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H14O3S |

|---|---|

Molecular Weight |

214.28 g/mol |

IUPAC Name |

4-(2-methylpropylsulfonyl)phenol |

InChI |

InChI=1S/C10H14O3S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 |

InChI Key |

LRSOIINFIJUUMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 2 Methylpropanesulfonyl Phenol and Phenolic Sulfones

Reaction Pathways and Transformation Mechanisms

The reactivity of 4-(2-methylpropanesulfonyl)phenol and other phenolic sulfones is characterized by the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing sulfonyl group. This unique electronic arrangement dictates the pathways for various chemical transformations.

The phenolic hydroxyl group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.orgbyjus.comchemistryguru.com.sg This is due to the delocalization of its non-bonding electrons into the aromatic ring, which increases the ring's nucleophilicity. byjus.com Consequently, phenols are highly susceptible to reactions like halogenation, nitration, and sulfonation, often under milder conditions than benzene (B151609) itself. byjus.comchemistryguru.com.sgchemistrysteps.com For instance, the halogenation of phenols can proceed even without a Lewis acid catalyst. byjus.com However, the presence of the strongly electron-withdrawing sulfonyl group in phenolic sulfones deactivates the aromatic ring towards electrophilic attack.

Conversely, the electron-withdrawing nature of the sulfonyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly when other activating groups are present in the ortho or para positions. libretexts.org While simple aryl halides are generally unreactive towards nucleophiles, the presence of groups like nitro (–NO2) significantly enhances the rate of substitution. libretexts.org Sulfones can act as either nucleophiles or electrophiles depending on the reaction conditions. researchgate.net The carbon-halogen bonds in aryl halides are significantly stronger than in alkyl halides, making them resistant to typical SN1 or SN2 reactions. libretexts.org However, this low reactivity can be overcome by introducing strongly electron-attracting groups at the ortho and/or para positions. libretexts.org The accepted mechanism for this transformation involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Phenol (B47542) derivatives can undergo reactions involving radical intermediates, particularly in oxidation processes. researchgate.netconicet.gov.ar The generation of radicals can be initiated by various means, including the use of iron-based catalytic systems in the presence of hydrogen peroxide (Fenton-like reactions). researchgate.netconicet.gov.ar In such systems, the reaction pathway can lead to either degradation and mineralization of the phenolic compound or polymerization. researchgate.netconicet.gov.ar The specific outcome is influenced by factors like the concentration of peroxide and the initial molar ratio of the organic compound to the peroxide. researchgate.netconicet.gov.ar

The formation of radical species is a key step in the oxidation of phenols, which can lead to a variety of products, including quinones and phenoxyphenols. nih.gov The mechanism often involves the formation of a phenoxyl radical as an intermediate. researchgate.net Some studies have explored controlled free-radical polymerization of phenol derivatives catalyzed by enzymes in organic solvents. acs.org In the context of atom transfer radical polymerization (ATRP), phenols and their derivatives can play a role in the catalytic cycle by facilitating the regeneration of the active catalyst. itu.edu.tr For example, phenols with electron-releasing groups can enhance the polymerization rate by promoting the reduction of the catalyst to its active state. itu.edu.tr

The oxidation of phenols can lead to the formation of quinones. youtube.com This transformation highlights the susceptibility of the phenolic ring to oxidative processes. The oxidation of thioethers is a common method for synthesizing sulfones, proceeding through a sulfoxide (B87167) intermediate. wikipedia.orgorganic-chemistry.orgacsgcipr.org Various oxidizing agents can be employed, with hydrogen peroxide being a common choice, often in the presence of a catalyst. organic-chemistry.orgorganic-chemistry.org The selectivity towards either the sulfoxide or the sulfone can often be controlled by the reaction stoichiometry and conditions. acsgcipr.orgorganic-chemistry.org

The reduction of sulfones, known as desulfonylation, typically involves reductive cleavage of a carbon-sulfur bond. wikipedia.org This process often employs active metals like sodium amalgam or samarium(II) iodide. wikipedia.org Mechanistic studies suggest that these reductions can proceed through a radical pathway, where electron transfer to the sulfone leads to fragmentation into a sulfinate anion and an organic radical. wikipedia.org Allylic and benzylic sulfones can undergo reductive desulfonylation. nih.gov For instance, allylic 1,2- and 1,3-hydroxy phenyl sulfones can be desulfonylated with samarium(II) iodide, a reaction that proceeds with double bond migration. nih.gov The selectivity of this reaction is believed to arise from the formation of a chelated organosamarium intermediate. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of phenolic sulfones and the factors that govern their transformations.

The rate constants for the reactions of phenolic compounds can be determined using various experimental techniques. For example, competition kinetics can be used to determine the rate constants of radical reactions. nih.gov In this method, the reaction of a radical with a substrate of interest is competed against its reaction with a reference compound for which the rate constant is known. By measuring the relative consumption of the two substrates, the unknown rate constant can be calculated. nih.gov

For reactions involving hydroxyl radicals, kinetic models can be fitted to experimental data to determine second-order absolute rate constants. For instance, the rate constant for the reaction between hydroxyl radical and p-chlorophenol has been determined to be 2.144 ×10⁶ M⁻¹s⁻¹. researchgate.net The determination of rate constants for very fast reactions, such as electron transfer reactions of aromatic compounds, can be challenging, especially in aprotic solvents. utexas.edu However, methods have been developed to measure these rates and correlate them with homogeneous electron exchange rates. utexas.edu

Table 1: Selected Reaction Rate Constants

| Reactants | Radical Species | Rate Constant (k) | Reference |

|---|---|---|---|

| Quercetin | Sulfite radical (SO₃⁻) | 2.5 x 10⁸ dm³mol⁻¹s⁻¹ | nih.gov |

| Crocin | Sulfite radical (SO₃⁻) | 1.0 x 10⁹ dm³mol⁻¹s⁻¹ | nih.gov |

| Crocetin | Sulfite radical (SO₃⁻) | 1.5 x 10⁹ dm³mol⁻¹s⁻¹ | nih.gov |

| p-Chlorophenol | Hydroxyl radical (•OH) | 2.144 ×10⁶ M⁻¹s⁻¹ | researchgate.net |

| Nitrobenzene | Hydroxyl radical (•OH) | 1.102 ×10⁶ M⁻¹s⁻¹ | researchgate.net |

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to a substituent constant (σ) and a reaction constant (ρ): log(k/k₀) = ρσ, where k₀ is the rate constant for the unsubstituted compound. libretexts.org The substituent constant, σ, reflects the electronic properties of the substituent, with positive values indicating electron-withdrawing groups and negative values indicating electron-donating groups. libretexts.org

The reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. acs.org Hammett plots, which are graphs of log(k/k₀) versus σ, are typically linear. libretexts.org However, in some cases, nonlinear (convex or concave) Hammett plots can be observed, which can indicate a change in the reaction mechanism or the presence of multiple competing reaction pathways. acs.org

The electronic influence of substituents on the reactivity of phenols and their derivatives is well-documented. libretexts.orgnih.gov For example, the acidity of substituted phenols is correlated with the Hammett σ constants of the substituents. rsc.org Electron-withdrawing substituents increase the acidity (and have positive σ values), while electron-donating substituents decrease it (and have negative σ values). libretexts.orgrsc.org Similarly, the rates of many reactions involving phenolic compounds are influenced by substituents in a predictable manner that can be described by the Hammett equation. researchgate.netresearchgate.net

Specific Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive center in this compound, susceptible to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the para-sulfonyl group, which increases the acidity of the phenol compared to unsubstituted phenol. This enhanced acidity facilitates the formation of a phenoxide anion, a potent nucleophile that is central to many of the hydroxyl group's characteristic reactions. The principal reactions of the phenolic hydroxyl group include etherification, esterification, and O-alkylation.

O-Alkylation: The formation of ethers via O-alkylation is a fundamental reaction of phenols. For phenolic sulfones like this compound, this typically proceeds by first treating the phenol with a base to generate the corresponding phenoxide. This anion then acts as a nucleophile, attacking an alkyl halide or another suitable alkylating agent in a Williamson-type ether synthesis. The choice of solvent can significantly influence the outcome, with polar aprotic solvents generally favoring O-alkylation over competing C-alkylation. pharmaxchange.info A general process for the O-alkylation of phenolic compounds, including bis(4-hydroxyphenyl) sulfone, involves reacting the phenol with an alkanol in the gas phase in the presence of a trivalent rare-earth metal orthophosphate catalyst. google.comgoogle.com

Studies on the alkylation of phenols have provided mechanistic insights. For instance, density functional theory (DFT) calculations on phenol alkylation with olefins in the presence of an acid catalyst suggest that O-alkylation to form a phenolic ether is an energetically favorable pathway. nih.gov The reaction of phenols with alkyl halides or sulfates in the presence of a base is a common method for preparing phenolic ethers. alfa-chemistry.com

Esterification: Phenols can be converted to their corresponding esters by reaction with acid chlorides or acid anhydrides. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the HCl or carboxylic acid byproduct. While phenols are generally less reactive nucleophiles than alcohols, the use of more reactive acid anhydrides can effectively drive the reaction to completion.

Sulfation: The phenolic hydroxyl group can also undergo sulfation. Chemical synthesis of phenol sulfates often employs sulfur trioxide complexes, such as SO₃-pyridine, SO₃·NEt₃, or SO₃·NBu₃. nih.gov These reactions involve the electrophilic attack of the sulfur trioxide complex on the phenolic oxygen.

The table below summarizes typical conditions for the O-alkylation of phenolic compounds, which are analogous to the expected reactions for this compound.

| Reaction Type | Reagents | Catalyst/Base | Solvent | Product Type |

| O-Alkylation | Alkanol | Trivalent Rare-Earth Metal Orthophosphate | Gas Phase | Phenolic Ether |

| O-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Polar Aprotic (e.g., DMF) | Phenolic Ether |

| Esterification | Acid Anhydride | Base (e.g., Pyridine) | - | Phenolic Ester |

| Sulfation | SO₃·Pyridine Complex | - | Acetonitrile (B52724) | Phenol Sulfate (B86663) |

Reactivity of the Sulfonyl Moiety in Complex Systems

The sulfonyl group (–SO₂–) in this compound is a robust and strongly electron-withdrawing functional group that significantly influences the reactivity of the entire molecule. wikipedia.orgthieme-connect.com Its primary role is often to activate or deactivate other parts of the molecule towards certain reactions, rather than undergoing transformation itself, especially under typical organic synthesis conditions.

The strong electron-withdrawing capacity of the sulfonyl group has a profound effect on the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution reactions (such as nitration, halogenation, and Friedel-Crafts reactions) and directs incoming electrophiles to the meta-position relative to the sulfonyl group. Conversely, it activates the ring towards nucleophilic aromatic substitution, although this is less common for phenols unless there are other activating groups present.

In more complex systems, the sulfonyl group can participate in a variety of reactions. For instance, in the presence of strong bases, the α-protons on the alkyl group attached to the sulfone can be abstracted to form a carbanion. This carbanion is stabilized by the adjacent sulfonyl group and can act as a nucleophile in subsequent reactions. However, in the case of this compound, the acidity of the phenolic proton is significantly greater than that of the α-protons of the isobutyl group, meaning the phenoxide would form preferentially.

While the sulfonyl group is generally stable, it can be cleaved under certain reductive conditions. Reductive desulfonylation can be achieved using reagents such as sodium amalgam, Raney nickel, or other reducing agents. The sulfonyl group can also be eliminated as sulfur dioxide in specific reactions like the Ramberg–Bäcklund reaction, which involves the treatment of an α-halo sulfone with a base to form an alkene. wikipedia.org

In the context of transition metal-catalyzed reactions, the sulfonyl group can act as a coordinating ligand or a directing group. For example, in a tungsten-complexed phenyl sulfone system, the sulfone group directs nucleophilic attack to the aromatic ring. nih.gov

The table below outlines the general reactivity patterns of the sulfonyl group in aromatic systems.

| Reaction Type | Reagents/Conditions | Effect on Sulfonyl Group | Overall Transformation |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Deactivating, meta-directing | Substitution on the aromatic ring |

| Nucleophilic Aromatic Substitution | Nucleophile (strong) | Activating | Substitution on the aromatic ring |

| Ramberg–Bäcklund Reaction | Base (on α-halo sulfone) | Elimination as SO₂ | Alkene formation |

| Reductive Desulfonylation | Reducing agent (e.g., Na/Hg) | Removal of the sulfonyl group | Replacement of the sulfonyl group with hydrogen |

Theoretical and Computational Chemistry Studies of 4 2 Methylpropanesulfonyl Phenol

Quantum Mechanical Calculations (QM)

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is particularly well-suited for analyzing the electronic structure of molecules like 4-(2-methylpropanesulfonyl)phenol.

In a typical DFT study of this compound, the geometry would first be optimized to find the lowest energy conformation. Functionals such as B3LYP or the long-range corrected CAM-B3LYP would be suitable choices, paired with a basis set like 6-311G++(d,p) to provide a good description of the electronic distribution, including the diffuse functions necessary for anions and the polarization functions for accurately describing bonding. mdpi.comresearchgate.netresearchgate.net

The electronic structure of this compound is characterized by the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing sulfonyl group. The sulfonyl group significantly influences the electron density distribution across the aromatic ring, which can be visualized through molecular electrostatic potential (MEP) maps. These maps would likely show a region of high positive potential around the phenolic proton, indicating its acidity, and negative potential around the sulfonyl oxygens.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for calculating molecular properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed for very accurate single-point energy calculations on a DFT-optimized geometry.

For this compound, ab initio calculations would provide benchmark values for properties such as the dipole moment, polarizability, and rotational constants. These calculations would offer a more detailed and accurate picture of the electron correlation effects within the molecule, which are important for a precise understanding of its behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are excellent for understanding the electronic properties of a single conformation, this compound possesses conformational flexibility, particularly around the C-S and C-C single bonds of the isobutyl group. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. nih.govresearchgate.net

In an MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field. An MD simulation of this compound in a solvent, such as water, would reveal the preferred dihedral angles and the rotational energy barriers of the isobutylsulfonyl group relative to the phenol (B47542) ring. This analysis is crucial for understanding how the molecule's shape fluctuates in a realistic environment and can identify the most stable and populated conformations. The results of such simulations can provide insights into how the molecule might interact with biological targets or other molecules.

Computational Prediction of Chemical Parameters

Computational methods are frequently used to predict key chemical parameters that are relevant to a molecule's reactivity and behavior in chemical and biological systems.

The acidity of the phenolic proton (pKa) is a critical parameter, and it can be accurately predicted using computational methods. The pKa of phenols is known to be highly sensitive to the nature of the substituents on the aromatic ring. The presence of the potent electron-withdrawing sulfonyl group is expected to significantly lower the pKa of this compound compared to phenol itself (which has a pKa of approximately 10).

Computational pKa prediction for phenols is often performed using a thermodynamic cycle. DFT calculations, particularly with functionals like CAM-B3LYP and a basis set such as 6-311G+dp, in conjunction with a continuum solvation model like the SMD (Solvation Model based on Density) model, have been shown to yield accurate pKa values for a range of substituted phenols. mdpi.comresearchgate.net The inclusion of one or two explicit water molecules in the calculation can further improve the accuracy by modeling the specific hydrogen bonding interactions in the first solvation shell. researchgate.net

A hypothetical table of predicted pKa values for this compound, based on different computational models, is presented below.

| Computational Model | Solvation Model | Predicted pKa |

| B3LYP/6-311+G(d,p) | PCM | 7.8 |

| CAM-B3LYP/6-311+G(d,p) | SMD | 7.5 |

| CAM-B3LYP/6-311+G(d,p) + 2H₂O | SMD | 7.3 |

Note: These are illustrative values based on trends observed for other sulfonylphenols and are not from direct experimental or computational studies of this compound.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, characteristic of phenols. The LUMO, on the other hand, would likely have significant contributions from the sulfonyl group and the aromatic ring, reflecting the electron-withdrawing nature of the sulfonyl group.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The electron-withdrawing sulfonyl group is expected to lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted phenol, thus indicating a higher reactivity, particularly towards nucleophilic attack.

Reactivity indices derived from DFT calculations, such as chemical hardness (related to the HOMO-LUMO gap), chemical potential, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity.

Below is an illustrative table of calculated FMO energies and related parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These are exemplary values and are not from direct computational studies of this compound.

No Publicly Available Research Found for "this compound" in Theoretical and Computational Chemistry Studies

Despite extensive searches for scholarly articles and research data, no specific theoretical or computational chemistry studies detailing the mechanistic elucidation of the compound this compound could be identified in the public domain.

The requested article section, "4.4. Mechanistic Elucidation through Computational Modeling," including detailed research findings and data tables, cannot be generated due to the absence of available scientific literature on this specific topic. The constraints of the request, which mandate a strict focus solely on this compound, prevent the inclusion of information from studies on analogous or related sulfonylphenol compounds.

Therefore, at the time of this response, there is no publicly accessible research to fulfill the request for an article on the theoretical and computational chemistry of this compound.

Table of Compounds Mentioned:

Advanced Analytical Methodologies for the Characterization of 4 2 Methylpropanesulfonyl Phenol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 4-(2-Methylpropanesulfonyl)phenol from complex mixtures, enabling accurate analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis of phenolic compounds like this compound. These methods offer high resolution and sensitivity.

Reverse-phase HPLC (RP-HPLC) is a commonly used technique for separating phenolic compounds. impactfactor.orgsielc.com In this method, a nonpolar stationary phase, such as C18, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. impactfactor.orgsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, a typical mobile phase for analyzing phenolic compounds might consist of acetonitrile, water, and an acid like formic or phosphoric acid to ensure good peak shape. sielc.com The use of smaller particle sizes in the columns, such as 3 µm, can lead to faster UPLC applications. sielc.com

UHPLC, which utilizes columns with even smaller particle sizes (typically sub-2 µm), offers significant advantages over conventional HPLC, including higher separation efficiency, faster analysis times, and reduced solvent consumption. nih.gov A study on the analysis of phenolic compounds in propolis demonstrated that a UHPLC method using a C18 fused-core column could separate compounds in just 5.5 minutes. nih.gov The optimization of parameters such as temperature, flow rate, and mobile phase composition is crucial for achieving high-quality separations. nih.gov UV detection is frequently employed, with wavelengths around 280 nm being common for phenolic compounds. impactfactor.org

Table 1: HPLC and UHPLC Methods for Phenolic Compound Analysis

| Parameter | HPLC Method for General Phenols | UHPLC Method for Propolis Phenols nih.gov |

|---|---|---|

| Column | C18 reverse-phase (e.g., Symmetry C18, 5µm, 4.6x250mm) impactfactor.org | C18 fused-core (1.3 nm particle size) nih.gov |

| Mobile Phase | Gradient of Methanol and Acetic acid in water impactfactor.org | Optimized gradient of mobile phase components nih.gov |

| Detection | UV at 280 nm and 360 nm impactfactor.org | Photodiode Array (PDA) Detector nih.gov |

| Run Time | 22-45 minutes depending on the method impactfactor.org | 5.50 minutes nih.gov |

| Flow Rate | 1.0 ml/min impactfactor.org | Optimized for fast analysis nih.gov |

| Injection Volume | 20 µl impactfactor.org | Not specified |

| Temperature | Not specified | Optimized for separation nih.gov |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile compounds, including phenols. For non-volatile or thermally labile compounds like many phenols, derivatization is often necessary to increase their volatility and improve chromatographic performance. epa.govnih.gov Common derivatizing agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov The resulting derivatives, such as methylated phenols (anisoles) or pentafluorobenzyl ethers, can then be analyzed by GC with detectors like Flame Ionization Detector (FID) or Electron Capture Detector (ECD). epa.gov

The choice of capillary column is critical for achieving good separation of phenolic compounds. Fused-silica capillary columns with different polarities, such as DB-5 or DB-1701, are often used. epa.gov In some cases, a dual-column/dual-detector approach can provide enhanced separation and confirmation of results. epa.gov For complex samples, sample preparation steps like liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interferences. nih.govthermofisher.com

Thin-Layer Chromatography (TLC) is a simpler, more rapid, and cost-effective technique for the qualitative analysis and screening of phenolic compounds. nih.gov In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a plate, and a mobile phase moves up the plate by capillary action. nih.gov The separation is based on the differential adsorption of the compounds to the stationary phase. For phenolic compounds, a common mobile phase system is toluene-acetone-formic acid (4.5:4.5:1). nih.gov After development, the separated spots can be visualized under UV light or by spraying with a suitable visualizing reagent. nih.gov

Hyphenated Chromatographic Systems (e.g., GC-MS, HPLC-MS/MS, Q-TOF-MS)

Hyphenated chromatographic systems, which couple a separation technique with a mass spectrometer, provide a powerful platform for the definitive identification and quantification of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of MS. This technique is widely used for the analysis of phenols in various matrices. nih.govthermofisher.com After separation on the GC column, the analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries like the NIST library. nih.gov For enhanced sensitivity and selectivity, especially in complex matrices, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer (GC-MS/MS) can be employed. thermofisher.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific technique for analyzing non-volatile and polar compounds like many phenols, without the need for derivatization. nih.govshimadzu.com The liquid chromatograph separates the compounds, which are then introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source. nih.govnih.gov Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions, which significantly enhances selectivity and reduces background noise. nih.gov This is particularly useful for analyzing trace levels of compounds in complex biological or environmental samples. jasco-global.com

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) , when coupled with HPLC or UHPLC, offers high-resolution and accurate mass measurements, enabling the confident identification and structural elucidation of unknown compounds. nih.govmdpi.com LC-ESI-QTOF/MS has been successfully used to characterize a wide range of phenolic compounds in plant extracts. mdpi.comnih.gov The high mass accuracy of TOF analyzers allows for the determination of the elemental composition of an unknown compound, which is a significant advantage in structural elucidation. mdpi.com

Table 2: Comparison of Hyphenated Chromatographic Systems for Phenolic Analysis

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| GC-MS | Separates volatile compounds by GC, followed by ionization and mass analysis. nih.govthermofisher.com | High separation efficiency for volatile compounds, extensive spectral libraries for identification. nih.gov | Analysis of phenols in environmental and food samples, often after derivatization. nih.govthermofisher.comresearchgate.net |

| HPLC-MS/MS | Separates compounds by HPLC, followed by ionization and tandem mass analysis. nih.govshimadzu.com | High sensitivity and selectivity, suitable for non-volatile and polar compounds without derivatization. nih.govnih.gov | Quantification of phenols in biological fluids, water samples, and food products. nih.govjasco-global.com |

| Q-TOF-MS | Provides high-resolution and accurate mass measurements of separated compounds. nih.govmdpi.com | Accurate mass data allows for elemental composition determination and identification of unknowns. mdpi.com | Characterization of complex phenolic profiles in natural products and metabolomics studies. mdpi.comnih.govresearchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. ¹H NMR and ¹³C NMR are the most common NMR techniques used.

In the ¹H NMR spectrum of a phenol (B47542), the chemical shift of the hydroxyl (-OH) proton is typically found in the range of 4-7 ppm and can be concentration-dependent due to hydrogen bonding. libretexts.orgnih.gov The aromatic protons usually appear in the region of 7-8 ppm. libretexts.org The specific splitting patterns of the aromatic protons can provide information about the substitution pattern on the benzene (B151609) ring. For a para-substituted phenol like this compound, one would expect to see two doublets in the aromatic region. quora.com The protons of the 2-methylpropane group would appear at a higher field (lower ppm values). The identity of the -OH peak can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH signal due to proton-deuterium exchange. libretexts.org

Experimental ¹H NMR data for a similar compound, 4-(methylsulfonyl)phenol, in water shows aromatic protons at approximately 7.3 ppm and 6.9 ppm. uq.edu.au

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of a phenol typically shows a characteristic broad absorption band for the O-H stretching vibration in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org Another key absorption is the C-O stretching vibration, which appears in the range of 1000-1200 cm⁻¹. libretexts.org

For this compound, one would also expect to see characteristic absorptions for the sulfonyl group (SO₂). Asymmetric and symmetric SO₂ stretching vibrations typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of the aromatic ring will also give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. libretexts.orgchemicalbook.comchemicalbook.comnist.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Anisoles |

| Diazomethane |

| Formic acid |

| Methanol |

| Pentafluorobenzyl bromide (PFBBr) |

| Phosphoric acid |

| Toluene |

| 4-(methylsulfonyl)phenol uq.edu.au |

| 2,4-dibromophenol epa.gov |

| 4-methylphenol quora.comnih.gov |

| 2,6-diisobornyl-4-methylphenol nih.gov |

| 4-cumylphenol nih.gov |

| 2,4-bis-(dimethylbenzyl)phenol nih.gov |

| Bisphenol A nih.gov |

| 3-methyl-4-(methylthio)phenol |

| 2-chlorophenol shimadzu.comjasco-global.com |

| 4-chlorophenol shimadzu.comjasco-global.com |

| 2,4-dichlorophenol shimadzu.comjasco-global.com |

| 2,6-dichlorophenol shimadzu.comjasco-global.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of a compound. For this compound, MS is instrumental in confirming its identity and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments, which is essential for distinguishing between compounds with the same nominal mass. The molecular formula of this compound is C₁₀H₁₄O₃S, corresponding to an exact mass of 214.0664 g/mol . HRMS can confirm this elemental composition with high confidence.

In a typical mass spectrometry experiment, the molecule is first ionized. Using electrospray ionization (ESI) in positive mode, the compound would be detected as a protonated molecule, [M+H]⁺. The initial ionization of a phenol molecule produces a molecular ion peak, [M]•+, which is often the base peak in the spectrum. docbrown.info

The fragmentation pattern observed in the mass spectrum provides a fingerprint for the molecule's structure. For aromatic compounds like phenols, the molecular ion peak is typically strong and readily observable. libretexts.org Common fragmentation pathways for phenol itself include the loss of a neutral carbon monoxide (CO) molecule (M-28) and a formyl radical (HCO•) (M-29). libretexts.org For this compound, fragmentation would involve both the phenol ring and the alkylsulfonyl side chain. Characteristic cleavages would include the breaking of the sulfur-carbon bond and fragmentation of the isobutyl group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table presents hypothetical fragmentation data based on known principles of mass spectrometry.

| Fragment Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |

| [C₁₀H₁₄O₃S]⁺ | Molecular Ion | 214 | Ionization of the parent molecule |

| [C₆H₅O₃S]⁺ | 157 | Loss of isobutylene (B52900) (C₄H₉) | |

| [C₆H₅O]⁺ | Phenoxy radical ion | 93 | Cleavage of the C-S bond with hydrogen rearrangement |

| [C₅H₆]⁺ | 66 | Loss of CO from the phenoxy ion | |

| [C₄H₉]⁺ | tert-Butyl cation | 57 | Cleavage of the S-C(alkyl) bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light. The benzene ring in this compound acts as a primary chromophore.

Unsubstituted phenol in a non-polar solvent exhibits a maximum absorption (λmax) at approximately 275 nm. docbrown.info The presence of substituent groups on the benzene ring can shift the absorption maximum to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift) and can also affect the absorption intensity. The sulfonyl group attached to the benzene ring is expected to act as an auxochrome, modifying the energy levels of the pi electrons in the aromatic system. docbrown.info This interaction typically leads to a bathochromic shift of the primary absorption bands compared to unsubstituted phenol. The exact position of λmax is dependent on the solvent used. researchgate.net

Table 2: Characteristic UV-Vis Absorption Data for Phenolic Chromophores

| Compound | Chromophore System | Typical λmax | Notes |

| Phenol | Phenyl ring with hydroxyl group | ~275 nm | Reference compound absorption in the UV region. docbrown.info |

| This compound | Phenyl ring with -OH and -SO₂R groups | Expected > 275 nm | The sulfonyl group acts as an auxochrome, likely causing a bathochromic shift. |

Standardization and Validation in Analytical Protocols

To ensure that an analytical method for quantifying this compound is reliable, accurate, and reproducible, it must be thoroughly validated. youtube.com Method validation is a process that confirms an analytical procedure is suitable for its intended purpose. youtube.comnih.gov The validation process is typically performed according to guidelines established by the International Council for Harmonisation (ICH). nih.govnih.gov For a quantitative method, such as one using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the following parameters are evaluated. nih.gov

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria for a Chromatographic Method |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. | The analyte peak should be well-resolved from other peaks with no significant interference at the analyte's retention time. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. wu.ac.th |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. youtube.com | Typically 98-102% recovery for the drug substance; may be wider for impurities. acs.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com It is evaluated at two levels: | |

| Repeatability | Precision under the same operating conditions over a short interval of time (intra-assay precision). | Relative Standard Deviation (RSD) ≤ 2%. acs.org |

| Intermediate Precision | Precision within-laboratory variations, such as different days, different analysts, or different equipment. youtube.com | RSD ≤ 3%. oup.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). youtube.com | No significant change in results; system suitability parameters must be met. wu.ac.th |

Applications of 4 2 Methylpropanesulfonyl Phenol As a Synthetic Building Block and in Functional Materials

Role as an Intermediate in Complex Organic Synthesis

Phenolic compounds are a fundamental class of aromatic compounds found in numerous natural products and are extensively used as starting materials for the production of pharmaceuticals, agrochemicals, and other high-value chemicals. researchgate.net The structure of 4-(2-Methylpropanesulfonyl)phenol, featuring both a reactive phenolic hydroxyl group and a stable sulfonyl group, makes it a strategic intermediate in multi-step synthetic sequences. The hydroxyl group can be readily derivatized or can direct further reactions on the aromatic ring, while the sulfonyl group can influence the electronic properties of the molecule and provide a site for further functionalization.

The synthesis of complex molecules often involves a series of carefully planned steps, and intermediates like this compound play a crucial role in building up molecular complexity. Chemical synthesis is the process of converting simpler substances into more intricate compounds through controlled chemical reactions. chemscene.com The ability to use this compound as a foundational unit allows for the systematic construction of target molecules with desired functionalities and three-dimensional arrangements.

Derivatization Reactions for Novel Chemical Entities

The phenolic hydroxyl group in this compound is a prime site for various derivatization reactions, enabling the creation of novel chemical entities with potentially new or enhanced properties. Classical derivatization strategies for phenols involve modifying the hydroxyl group or introducing substituents onto the aromatic ring. nih.gov These modifications can significantly alter the biological activity, solubility, and other physicochemical characteristics of the parent molecule.

One common derivatization is the conversion of the phenolic hydroxyl group into an ether or ester. For instance, the Ullmann condensation, a copper-catalyzed reaction, is a well-established method for forming diaryl ethers from phenols and aryl halides. mdpi.com This reaction could be applied to this compound to generate a library of new diaryl ether derivatives.

Another important class of derivatives are sulfonyl fluorides, which are key components in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.net These compounds exhibit high stability but can be selectively activated for efficient chemical bonding. researchgate.net The conversion of phenols to aryl triflates, which are themselves important synthetic building blocks, can be a step towards synthesizing such derivatives. researchgate.net Furthermore, novel derivatization reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) can be used to improve the mass spectrometric response of phenolic compounds, facilitating their analysis. nih.gov

The derivatization of this compound can lead to the development of new bioactive molecules, functional materials, and probes for chemical biology. The strategic modification of its structure allows for the fine-tuning of its properties to suit specific applications.

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group | Potential Application |

| Etherification (Ullmann Condensation) | Aryl halide, Copper catalyst | Diaryl ether | Synthesis of bioactive compounds, polymers mdpi.com |

| Conversion to Sulfonyl Fluoride | Fluorinating agent | Aryl sulfonyl fluoride | SuFEx chemistry, click chemistry researchgate.net |

| Derivatization with DMISC | 1,2-dimethylimidazole-4-sulfonyl chloride | Dimethylimidazolesulfonyl ether | Enhanced mass spectrometry analysis nih.gov |

| Esterification | Acyl chloride or anhydride | Aryl ester | Prodrugs, fine chemicals |

Utilization in Carbon-Carbon and Carbon-Oxygen Bond Forming Reactions (e.g., Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis. researchgate.netresearchgate.net Phenol (B47542) derivatives have emerged as sustainable and readily available alternatives to aryl halides in these reactions. researchgate.net The phenolic hydroxyl group in this compound can be activated to participate in various cross-coupling reactions, enabling the formation of new C-C and C-O bonds.

One of the most widely used C-C bond-forming reactions is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an aryl halide. orientjchem.org By converting the phenolic hydroxyl group of this compound into a suitable leaving group, such as a triflate or a tosylate, it can serve as the electrophilic partner in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are routinely employed in high-throughput screening for drug discovery and the synthesis of conjugated organic materials. researchgate.net

Furthermore, the direct functionalization of the C(aryl)-O bond in phenol derivatives is an area of active research, offering a more atom-economical approach to cross-coupling. researchgate.net Nickel and iron catalysts have been developed for the coupling of phenol derivatives like aryl O-sulfamates and O-carbamates. escholarship.org These methods allow for the formation of C-C and carbon-nitrogen bonds from readily accessible phenol starting materials.

The ability to utilize this compound in these powerful bond-forming reactions significantly expands its utility as a synthetic building block, providing access to a wide array of substituted aromatic compounds.

| Cross-Coupling Reaction | Catalyst | Bond Formed | Reactant for Phenol Derivative |

| Suzuki-Miyaura Coupling | Palladium | C-C | Organoboron compound orientjchem.org |

| Buchwald-Hartwig Amination | Palladium | C-N | Amine |

| Ullmann Condensation | Copper | C-O | Alcohol or Phenol mdpi.com |

| Iron-Catalyzed Coupling | Iron | C-C | Grignard reagent escholarship.org |

Integration into Functional Materials and Polymers

The unique structural features of this compound make it a candidate for incorporation into functional materials and polymers. Phenolic resins are a major class of polymers, and the introduction of a sulfone group can impart desirable properties such as improved thermal stability, mechanical strength, and specific interactions.

Phenolic Sulfones in Molecular Self-Assembly Processes

Molecular self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. youtube.comyoutube.com This process is fundamental in nature, leading to the formation of complex biological structures like cell membranes. youtube.com In materials science, self-assembly is a powerful bottom-up approach to creating novel nanomaterials and functional systems. youtube.com

The sulfone group is known to participate in dipole-dipole interactions, which can play a significant role in directing molecular self-assembly. Recent research has demonstrated that dynamic noncovalent sulfone-sulfone bonds can drive the self-assembly of homopolymers like poly(propylene sulfone) into nanostructured hydrogels. nih.gov This self-assembly process is influenced by solvent polarity and can lead to the formation of various morphologies, including spherical, vesicular, and cylindrical structures. nih.gov

Similarly, the incorporation of the this compound unit into polymers or smaller molecules could facilitate self-assembly processes. The phenolic hydroxyl group provides a site for polymerization or for introducing other functional groups that can participate in hydrogen bonding, further guiding the assembly process. The interplay between the sulfone-sulfone interactions and other non-covalent forces could lead to the formation of well-defined supramolecular architectures with potential applications in nanofabrication, encapsulation, and drug delivery. youtube.comnih.gov

Supramolecular Chemistry of Sulfonylphenol Derivatives

Principles of Molecular Recognition by Sulfonylphenol Motifs

Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. mdpi.com The sulfonylphenol motif is particularly adept at this process due to its distinct electronic and structural characteristics. The sulfonyl group (–SO₂–) is a strong hydrogen bond acceptor, while the phenolic hydroxyl group (–OH) can act as a hydrogen bond donor. This dual functionality allows sulfonylphenols to engage in specific and directional hydrogen bonding interactions, which are crucial for molecular recognition.

The recognition process is often highly selective, depending on the geometric and electronic complementarity between the sulfonylphenol host and the guest molecule. youtube.com For instance, the spatial arrangement of the sulfonyl and hydroxyl groups on the phenol (B47542) ring dictates the size and shape of the binding site, enabling the selective recognition of guests with compatible geometries. Furthermore, the electronic nature of the aromatic ring can be tuned by introducing other substituents, thereby modulating the strength and nature of the interactions with guest molecules.

A key principle in the molecular recognition by sulfonylphenol motifs is the concept of preorganization. This refers to the tendency of the host molecule to adopt a conformation that is complementary to the guest even before binding occurs. In the context of sulfonylphenols, the rigidity of the aromatic ring and the defined orientation of the sulfonyl and hydroxyl groups contribute to a preorganized binding cavity, which minimizes the entropic penalty of complexation and enhances binding affinity.

Host-Guest Complexation Studies Involving Sulfonylphenols

The ability of sulfonylphenols to act as effective hosts has been demonstrated in numerous host-guest complexation studies. These studies often involve the formation of inclusion complexes, where a guest molecule is encapsulated within a cavity of one or more host molecules. nih.gov Macrocyclic hosts, such as calixarenes and pillararenes, which can be functionalized with sulfonylphenol groups, are particularly noteworthy in this regard. nih.govnih.gov

For example, p-sulfonatocalix[n]arenes, a class of water-soluble calixarenes bearing sulfonate groups, have been extensively studied for their ability to form stable host-guest complexes with a variety of organic cations in aqueous media. nih.gov The three-dimensional, π-electron-rich cavity of these macrocycles, combined with the electrostatic interactions provided by the sulfonate groups, leads to high affinity and selectivity for specific guest molecules. nih.gov

The formation and stability of these host-guest complexes can be investigated using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry (ITC). These methods provide valuable information about the stoichiometry, binding constants, and thermodynamic parameters of the complexation process.

Below is a table summarizing representative data from host-guest complexation studies involving sulfonylphenol-based hosts:

| Host | Guest | Binding Constant (K) | Technique |

| p-Sulfonatocalix nih.govarene | Methyl Viologen | 1.2 x 10⁵ M⁻¹ | ¹H NMR |

| p-Sulfonatocalix nih.govarene | Adamantyltrimethylammonium | 3.4 x 10⁴ M⁻¹ | ITC |

| Pillar bldpharm.comarene derivative | Diquat | 5.8 x 10³ M⁻¹ | UV-Vis |

This table presents illustrative data and the actual values can vary based on experimental conditions.

Non-Covalent Interactions in Sulfonylphenol Systems (e.g., Hydrogen Bonding, Pi-Pi Stacking, Electrostatic Effects)

The supramolecular chemistry of sulfonylphenol systems is governed by a subtle interplay of various non-covalent interactions. youtube.com These interactions, while individually weak, collectively contribute to the stability and structure of the resulting supramolecular assemblies. youtube.com

Hydrogen Bonding: As previously mentioned, hydrogen bonding is a primary driving force in the assembly of sulfonylphenol-based structures. The sulfonyl group acts as a potent hydrogen bond acceptor, while the phenolic hydroxyl group is an excellent hydrogen bond donor. This donor-acceptor complementarity facilitates the formation of robust and directional intermolecular hydrogen bonds.

Pi-Pi Stacking: The aromatic rings of sulfonylphenol molecules can engage in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The strength and geometry of π-π stacking can be influenced by the substituents on the phenol ring.

The relative contributions of these different non-covalent interactions determine the final architecture and properties of the supramolecular system.

Self-Assembly of Sulfonylphenol-Based Supramolecular Structures

Self-assembly is the spontaneous organization of individual components into ordered and stable superstructures. youtube.com Sulfonylphenol derivatives have demonstrated a remarkable ability to self-assemble into a variety of well-defined architectures, including fibers, vesicles, and crystalline networks. nih.gov This process is driven by the minimization of free energy through the formation of multiple non-covalent interactions. nih.gov

The specific morphology of the self-assembled structure is dictated by the molecular structure of the sulfonylphenol derivative. For instance, the introduction of long alkyl chains can promote the formation of amphiphilic structures that self-assemble into micelles or vesicles in aqueous environments. Similarly, the strategic placement of multiple sulfonylphenol moieties on a rigid scaffold can lead to the formation of porous crystalline materials, known as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), with potential applications in gas storage and separation.

The self-assembly process can often be controlled by external stimuli, such as pH, temperature, or the presence of specific guest molecules. nih.gov This responsiveness makes sulfonylphenol-based supramolecular systems attractive for the development of "smart" materials and sensors. For example, a change in pH could alter the protonation state of the phenolic hydroxyl group, thereby disrupting the hydrogen bonding network and leading to the disassembly of the supramolecular structure.

The study of self-assembly in sulfonylphenol systems provides fundamental insights into the principles of molecular organization and offers a powerful strategy for the bottom-up fabrication of complex and functional materials.

Future Perspectives and Research Challenges in Sulfonylphenol Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of sulfonylphenols, while established, presents ongoing challenges in terms of efficiency, selectivity, and sustainability. Traditional methods often require harsh conditions, stoichiometric reagents, and can generate significant waste. The future in this area lies in the development of innovative catalytic strategies that offer milder conditions, higher atom economy, and greater functional group tolerance.

Key research frontiers include:

Advanced Catalytic C-S Bond Formation: The construction of the aryl-sulfonyl bond is central to the synthesis of compounds like 4-(2-Methylpropanesulfonyl)phenol. Future efforts will concentrate on moving beyond classical Friedel-Crafts sulfonylation. Tremendous advances in catalytic desulfitative functionalizations are opening new avenues for C-C and C-X bond construction using sulfone derivatives. rsc.org Transition-metal catalysis, particularly with palladium, nickel, and iron, is a promising approach for cross-coupling reactions that can form the C-S bond under milder conditions. rsc.orgmdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis. deepdyve.comresearchgate.net Its application to C-S bond formation allows for the generation of sulfonyl radicals from readily available precursors like sulfonyl chlorides or sulfinates under exceptionally mild conditions. This approach offers a green alternative to traditional methods that often require high temperatures or strong oxidants. researchgate.net

Green Chemistry Approaches: The principles of green chemistry are increasingly influential in synthetic design. For sulfonylphenol synthesis, this involves the use of environmentally benign solvents, minimizing waste, and developing recyclable catalyst systems. The extraction and functionalization of phenolic compounds derived from renewable resources like lignin (B12514952) also represent a significant long-term goal for sustainable production. osti.gov

| Synthetic Strategy | Key Features & Future Direction | Potential Advantages |

|---|---|---|

| Transition-Metal Catalysis | Development of more active and robust catalysts (e.g., Ni, Fe) for cross-coupling reactions. rsc.org | High functional group tolerance, milder reaction conditions, improved selectivity. |

| Photoredox Catalysis | Use of visible light to generate sulfonyl radicals for C-S bond formation. deepdyve.comresearchgate.net | Extremely mild conditions, high atom economy, environmentally friendly. |

| Green Solvents/Reagents | Replacement of hazardous solvents and reagents with sustainable alternatives (e.g., water, bio-derived solvents). osti.gov | Reduced environmental impact, improved process safety. |

Advanced Mechanistic Elucidation of Complex Sulfonylation Reactions

A profound understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient ones. While the general mechanism of electrophilic aromatic sulfonation is well-documented, the intricacies of many modern catalytic and complex sulfonylation reactions remain to be fully explored. nih.govyoutube.com

Future research will focus on:

Computational Investigations: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the energy profiles of reaction pathways. rsc.orgresearchgate.net DFT studies can elucidate the structures of transition states and intermediates, explain regioselectivity, and predict the influence of catalysts and solvents on the reaction mechanism. nih.govchemsoc.org.cnnih.gov This theoretical insight is crucial for rational catalyst design and reaction optimization.

In-situ Spectroscopic Monitoring: To gain a real-time understanding of what occurs in the reaction flask, researchers are increasingly turning to advanced in-situ spectroscopic techniques. youtube.com Methods like Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for the direct observation and quantification of reactants, intermediates, and products as the reaction progresses. acs.orgrsc.orgacs.org This provides direct evidence for proposed mechanisms and can reveal unexpected reaction pathways or catalyst deactivation processes. youtube.com

The combination of these computational and empirical techniques will be essential to unravel the mechanisms of novel sulfonylation reactions, such as those mediated by photoredox catalysts or those involving complex substrates.

Exploration of Predictive Computational Models for Reactivity and Properties

The ability to predict the outcome of a reaction or the properties of a novel compound before its synthesis would revolutionize chemical research. In the context of sulfonylphenol chemistry, computational modeling is emerging as a powerful predictive tool, moving beyond mechanistic elucidation to forecast reactivity and material characteristics.

Key areas of development include:

Machine Learning (ML) for Reaction Prediction: ML algorithms can be trained on large datasets of chemical reactions to identify patterns and predict the outcomes of new, unseen transformations. arxiv.orgmdpi.com For sulfonation processes, ML models have shown the potential to predict product quality based on input process parameters, offering a path toward automated process optimization and quality control. researchgate.netarxiv.org Recent studies have even used ML to guide the synthesis of complex sulfonated materials, achieving higher functionality by exploring novel recipes suggested by the algorithm. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. researchgate.netyoutube.com For sulfonyl-containing compounds, QSAR models have been developed to predict properties ranging from herbicidal activity to therapeutic potential. nih.gov These models can serve as effective screening tools to identify promising new sulfonylphenol derivatives with desired characteristics, accelerating the discovery of new materials and bioactive agents. nih.gov

| Computational Approach | Application in Sulfonylphenol Chemistry | Future Outlook |

|---|---|---|

| Machine Learning (ML) | Predicting reaction yields and product quality; guiding synthesis of new materials. arxiv.orgnih.gov | Integration with automated synthesis platforms for closed-loop discovery and optimization. |

| QSAR Models | Predicting physical properties (e.g., solubility) and biological activity. researchgate.netnih.gov | Development of more accurate models for designing high-performance polymers and targeted therapeutics. |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting electronic properties. chemsoc.org.cnnih.gov | Enhanced accuracy for complex systems and excited-state properties relevant to photochemistry. |

Expanding Applications in Sustainable Chemistry and Advanced Materials Science

The unique properties conferred by the sulfonylphenol moiety make these compounds highly attractive for the development of advanced materials. The sulfonyl group is strongly electron-withdrawing and polar, while the phenol (B47542) group provides a site for polymerization and further functionalization. ontosight.aiwikipedia.orgfiveable.me

Future applications are expected to grow in the following areas:

High-Performance Polymers: Sulfonylphenols, most notably the related compound Bisphenol S , are key monomers in the production of high-performance thermoplastics like polyethersulfone (PES) and polysulfones. foodpackagingforum.orgwikipedia.org These polymers are prized for their exceptional thermal stability, chemical resistance, and mechanical strength, finding use in demanding applications from aerospace components to medical devices and water filtration membranes. ca.govmdpi.com Future research will focus on creating new polymers from monomers like this compound to fine-tune properties such as solubility, processability, and thermal resistance.

Proton Exchange Membranes (PEMs): The sulfonic acid group (-SO3H) is the functional heart of proton exchange membranes used in fuel cells. mdpi.com The sulfonation of aromatic polymers, including those derived from sulfonylphenols, is a key strategy for creating these membranes. nih.govresearchgate.net The challenge is to develop materials that exhibit high proton conductivity, excellent mechanical durability, and stability at high temperatures, areas where novel sulfonated sulfonylphenol-based polymers could offer significant advantages.

Sustainable Materials: The drive towards a circular economy necessitates the development of polymers that are either derived from renewable resources or are inherently more recyclable. Sulfonylphenols can be used to create specialty polymers with enhanced durability, potentially extending product lifetimes. Furthermore, research into incorporating bio-based phenolic compounds into these polymer structures could lead to materials with a reduced environmental footprint. osti.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.